N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide
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Overview
Description
N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluoropyrimidine moiety, a piperidine ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Fluoropyrimidine Moiety: The synthesis begins with the preparation of the 5-fluoropyrimidine intermediate. This can be achieved through the fluorination of a suitable pyrimidine precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Piperidine Ring Formation: The next step involves the introduction of the piperidine ring. This can be accomplished through a nucleophilic substitution reaction, where the fluoropyrimidine intermediate reacts with a piperidine derivative under basic conditions.
Cyclopropanesulfonamide Introduction: The final step involves the introduction of the cyclopropanesulfonamide group. This can be achieved through a sulfonylation reaction, where the piperidine intermediate reacts with a cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be performed on the fluoropyrimidine moiety, resulting in the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoropyrimidine ring, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Biological Studies: It is used as a tool compound in biological studies to understand the role of specific molecular targets and pathways.
Chemical Biology: The compound is employed in chemical biology research to study protein-ligand interactions and enzyme inhibition.
Industrial Applications: It is used in the development of new materials and as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyrimidine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine ring and cyclopropanesulfonamide group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-fluoropyrimidin-2-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide
- N-[1-(5-chloropyrimidin-4-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide
- N-[1-(5-bromopyrimidin-4-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide
Uniqueness
N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide is unique due to the presence of the fluoropyrimidine moiety, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
N-[1-(5-fluoropyrimidin-4-yl)piperidin-3-yl]-N-methylcyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4O2S/c1-17(21(19,20)11-4-5-11)10-3-2-6-18(8-10)13-12(14)7-15-9-16-13/h7,9-11H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNGIBGXCKBYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=NC=NC=C2F)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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